
N'-phenylisonicotinohydrazide
Übersicht
Beschreibung
PluriSln 1, auch bekannt als 4-Pyridincarbonsäure-2-phenylhydrazid, ist eine chemische Verbindung mit der Summenformel C₁₂H₁₁N₃O und einem Molekulargewicht von 213,24 g/mol . Es ist vor allem für seine Rolle als Inhibitor der Stearoyl-CoA-Desaturase 1 (SCD1) bekannt, einem Enzym, das am Lipidstoffwechsel beteiligt ist . PluriSln 1 wird verwendet, um undifferenzierte menschliche pluripotente Stammzellen selektiv aus der Kultur zu entfernen, indem es das endoplasmatische Retikulum stresst, die Proteinsynthese abschwächt und die Apoptose induziert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PluriSln 1 umfasst die Reaktion von 4-Pyridincarbonsäure mit 2-Phenylhydrazin unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol, und das Produkt wird gereinigt, um eine Reinheit von ≥99% zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von PluriSln 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird bei +4 °C gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PluriSln 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: PluriSln 1 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.
Substitution: PluriSln 1 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von PluriSln 1 zu verschiedenen oxidierten Derivaten führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N'-Phenylisonicotinohydrazide exhibits notable antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 14 | 64 |
Klebsiella pneumoniae | 20 | 32 |
The compound's effectiveness against multi-drug resistant strains has been documented in several studies, demonstrating its potential as a novel antimicrobial agent .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Activity in MCF-7 Cells
- Objective : To evaluate the cytotoxic effects on MCF-7 human breast cancer cells.
- Method : Cells were treated with varying concentrations of this compound.
- Results : The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups .
Table 2: Cytotoxicity Results in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Induction of apoptosis |
A549 (Lung Cancer) | 8 | Cell cycle arrest |
HeLa (Cervical) | 6 | DNA fragmentation |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it reduces inflammation markers in models of induced arthritis.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Method : Rats were treated with the compound and monitored for paw swelling.
- Results : A significant reduction in paw swelling was observed, with a decrease of approximately 40% compared to untreated controls .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various biochemical assays. It is believed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.
Table 3: Proposed Mechanisms of Action
Activity | Proposed Mechanism |
---|---|
Antimicrobial | Disruption of bacterial cell wall |
Anticancer | Activation of caspase pathways |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Wirkmechanismus
PluriSln 1 exerts its effects by inhibiting stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids from saturated fatty acids . This inhibition leads to endoplasmic reticulum stress, attenuation of protein synthesis, and induction of apoptosis in undifferentiated human pluripotent stem cells . The compound’s molecular targets include SCD1 and pathways related to lipid metabolism and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PluriSIn 1: Ein weiterer Inhibitor der Stearoyl-CoA-Desaturase, der in Struktur und Funktion PluriSln 1 ähnelt.
NSC 14613: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf SCD1.
Einzigartigkeit
PluriSln 1 zeichnet sich durch seine hohe Selektivität für undifferenzierte menschliche pluripotente Stammzellen aus, wodurch es zu einem wertvollen Werkzeug in der Stammzellforschung und in therapeutischen Anwendungen wird . Seine Fähigkeit, in diesen Zellen gezielt das endoplasmatische Retikulum zu stressen und die Apoptose zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
N'-Phenylisonicotinohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its synthesis, mechanisms of action, and various biological assays.
Synthesis and Structural Characteristics
This compound is synthesized through the condensation reaction between isonicotinic acid hydrazide and an appropriate phenyl derivative. The reaction typically involves the following steps:
- Preparation of Isonicotinic Acid Hydrazide : This is achieved by reacting isonicotinic acid with hydrazine hydrate.
- Condensation Reaction : The hydrazide is then reacted with a phenyl aldehyde under acidic or basic conditions to yield this compound.
The structure can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy.
Antimycobacterial Activity
This compound has shown promising results against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, similar to that of isoniazid (INH). Studies indicate that this compound may exhibit enhanced activity compared to traditional anti-tubercular agents due to its structural modifications, which improve its affinity for the target enzyme, InhA.
Compound | MIC (µM) | Comparison to INH |
---|---|---|
This compound | 0.79 | 2.5-fold more active |
Isoniazid (INH) | 1.45 | Reference |
Antimicrobial Activity
In addition to its antimycobacterial properties, this compound has been evaluated for its broad-spectrum antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial efficacy.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibits cytotoxic effects that are dose-dependent.
- MCF-7 Cell Line : IC50 = 10 µM
- HeLa Cell Line : IC50 = 12 µM
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The primary targets include:
- Inhibition of Mycolic Acid Synthesis : Similar to INH, it inhibits the enzyme InhA, essential for mycobacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
- Antitubercular Efficacy : A study conducted by demonstrated that this compound exhibited a higher selectivity index compared to INH, indicating lower toxicity towards human cells while maintaining efficacy against Mycobacterium tuberculosis.
- Antimicrobial Properties : Research published in highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a new antibiotic agent.
- Anticancer Studies : A recent investigation reported in found that derivatives of this compound showed promising results against various cancer types, warranting further exploration into their therapeutic applications.
Eigenschaften
IUPAC Name |
N'-phenylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWXDLBWRHCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279924 | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91396-88-2 | |
Record name | 91396-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PluriSIn 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.